molecular formula C15H17N3O3 B3033300 6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1017195-46-8

6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B3033300
CAS No.: 1017195-46-8
M. Wt: 287.31 g/mol
InChI Key: PXPJXMDMHJTXIK-UHFFFAOYSA-N
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Description

6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that features a benzo[b][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from commercially available precursors

    Formation of the Benzo[b][1,4]oxazine Ring: This can be achieved through a cyclization reaction involving an appropriate ortho-aminophenol derivative and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the 3,5-Dimethylisoxazole Moiety: This step involves the reaction of the benzo[b][1,4]oxazine intermediate with a 3,5-dimethylisoxazole derivative, typically through a nucleophilic substitution or coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and other functional groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: A simpler isoxazole derivative used in various chemical syntheses.

    Benzo[b][1,4]oxazine: The core structure of the compound, used in the synthesis of various pharmaceuticals and materials.

    4-Amino-3,5-dimethylisoxazole: Another isoxazole derivative with potential biological activity.

Uniqueness

6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its combination of the benzo[b][1,4]oxazine and 3,5-dimethylisoxazole moieties, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

6-amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-8-12(9(2)21-17-8)7-18-13-6-11(16)4-5-14(13)20-10(3)15(18)19/h4-6,10H,7,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPJXMDMHJTXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)N)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

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